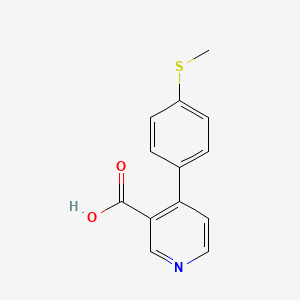

4-(4-Methylthiophenyl)nicotinic acid

Description

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDAMHBWUNELAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 4-methylthiophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and coupling with nicotinic acid .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

4-(4-Methylthiophenyl)nicotinic acid is a derivative of nicotinic acid, which has been studied for its potential therapeutic effects. It is believed to exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and muscle pain. The compound's mechanism of action may involve the modulation of inflammatory pathways and vasodilation, similar to other nicotinic acid derivatives .

Case Study:

A study evaluating various nicotinic acid derivatives found that this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in formulations aimed at reducing inflammation in skin conditions like acne or rosacea .

Dermatological Applications

Cosmeceuticals:

The compound has shown promise in the cosmetic industry, particularly in formulations aimed at skin rejuvenation and anti-aging. Its ability to enhance skin barrier function and reduce pigmentation has been noted in several studies. For instance, topical applications of nicotinic acid derivatives have been linked to improved skin hydration and elasticity .

Clinical Evidence:

In clinical trials, formulations containing this compound were applied to subjects with hyperpigmentation. Results indicated a significant reduction in melanin production and improvement in skin tone after consistent use over eight weeks .

Agrochemical Applications

Pesticide Development:

Recent research has explored the use of this compound as an intermediate in the synthesis of novel agrochemicals. Its structure allows for modifications that can enhance the efficacy of pesticides while reducing toxicity to non-target organisms. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Case Study:

A patent application detailed the synthesis of a series of agrochemical compounds derived from this compound. Field trials demonstrated that these compounds provided effective pest control while exhibiting lower environmental impact compared to traditional pesticides .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. This interaction can influence various physiological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methylnicotinic Acid (4-MNA)

- Synthesis: 4-MNA is commercially available and can be synthesized via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, followed by hydrolysis .

- Properties: The methyl group at the 4-position enhances lipophilicity compared to unsubstituted nicotinic acid.

4-(Trifluoromethyl)nicotinic Acid

- Crystal Structure: Crystallizes in the monoclinic $ P2_1/c $ space group. The trifluoromethyl group induces significant steric bulk and electron-withdrawing effects, leading to planar molecular geometry and distinct hydrogen-bonding patterns (e.g., O–H⋯N and C–H⋯F interactions) .

- Reactivity : The strong electron-withdrawing nature of the CF$_3$ group may reduce nucleophilic reactivity at the pyridine ring compared to 4-(4-methylthiophenyl)nicotinic acid.

5-(4-Trifluoromethoxyphenyl)nicotinic Acid

- Applications : Used as a pharmaceutical intermediate. The trifluoromethoxy group enhances metabolic stability and bioavailability compared to methylthiophenyl derivatives .

Table 1: Structural and Physicochemical Properties

Stability and Reactivity

- Thermal Stability : Decomposition temperatures for thiophenyl-substituted nicotinamides exceed 175°C, comparable to trifluoromethyl derivatives (>231°C) .

- Oxidative Sensitivity : The methylthio group in this compound may be prone to oxidation, similar to 3β-(4-methylthiophenyl)tropanes, which form sulfoxides or sulfones under oxidative conditions .

Q & A

Q. What are the established synthetic routes for 4-(4-Methylthiophenyl)nicotinic acid, and how can reaction parameters be optimized for high yield?

The synthesis of 4-substituted nicotinic acid derivatives typically involves organolithium additions to pyridyl-3-oxazolines followed by oxidation and deprotection. For this compound, a critical step is the reductive dechlorination of intermediates such as 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, yielding precursors that are hydrolyzed to the target compound . Optimization strategies include:

- Temperature control : Maintaining sub-zero temperatures during organolithium additions to minimize side reactions .

- Purification : Employing recrystallization or column chromatography to isolate high-purity intermediates .

- Scale-up : Batch processing with ammonia as a solvent for efficient dechlorination, achieving yields >80% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Full characterization requires:

- NMR spectroscopy : and NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing methylthiophenyl protons at δ 2.5–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns of intermediates .

- Chromatography : TLC (Rf values) and HPLC with UV detection for purity assessment, particularly for sulfone/sulfoxide byproducts .

- Microanalysis : Combustion analysis (C, H, N, S) for new compounds to validate stoichiometry .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

- Stability : Stable under inert atmospheres but susceptible to oxidation in acidic media. Storage at −20°C in amber vials is recommended to prevent degradation of the methylthio group .

Advanced Research Questions

Q. How do variations in substituent groups (e.g., methylthio vs. sulfonyl) impact the bioactivity of 4-substituted nicotinic acid derivatives, and what analytical approaches resolve conflicting SAR data?

- Substituent effects : The methylthio group enhances lipophilicity and membrane permeability, while sulfonyl groups increase polarity and hydrogen-bonding capacity, affecting transporter binding affinities. For example, 3β-(4-methylthiophenyl)tropane derivatives show higher DAT/5-HTT selectivity compared to sulfonyl analogs .

- Analytical resolution :

- Competitive binding assays : Use radiolabeled ligands (e.g., -WIN35,428) to quantify IC values for DAT/NET/5-HTT inhibition .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to compare binding poses and steric clashes in transporter pockets .

Q. What experimental strategies are recommended to address discrepancies in binding affinity data for this compound analogs in transporter inhibition studies?

- Replicate assays : Perform triplicate measurements under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Control compounds : Include reference inhibitors (e.g., cocaine for DAT) to validate assay conditions .

- Data normalization : Express results as % inhibition relative to baseline (vehicle control) and calculate K values using Cheng-Prusoff equations for single-site binding models .

Q. How can oxidation kinetics inform the stability profile of this compound in pharmacological studies?

- Kinetic analysis : Monitor peroxomonosulfate-mediated oxidation in acidic aqueous media via UV-Vis spectroscopy. The rate law follows second-order kinetics (), with HSO as the reactive oxidant species .

- Mitigation strategies : Add antioxidants (e.g., ascorbic acid) to formulations or modify the methylthio group to sulfone for enhanced stability .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the neuroprotective potential of this compound derivatives?

- Cell models : Use primary neuronal cultures or SH-SY5Y cells to assess viability (MTT assay) and apoptosis (Annexin V/PI staining) .

- Dose-response : Test concentrations spanning 0.1–100 μM to identify therapeutic windows and EC values .

- Mechanistic studies : Combine Western blotting (e.g., Bcl-2, Bax) and calcium imaging to probe pathways like mitochondrial dysfunction or excitotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.